A Comprehensive Technical Guide to the Physical Properties of Methyl 1-hydroxy-2-naphthoate
A Comprehensive Technical Guide to the Physical Properties of Methyl 1-hydroxy-2-naphthoate
This technical guide provides a detailed overview of the core physical properties of Methyl 1-hydroxy-2-naphthoate, an organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines key physical data, experimental protocols for their determination, and a general workflow for the characterization of such compounds.
Core Physical and Chemical Properties
Methyl 1-hydroxy-2-naphthoate is a derivative of 1-Hydroxy-2-naphthoic acid.[1][2] It presents as a crystalline powder, with its color ranging from white to brown.[3] The compound is utilized as a reactant in the synthesis of various organic molecules, including xanthones, thioxanthones, and acridones.[4]
Quantitative Data Summary
The known physical and chemical properties of Methyl 1-hydroxy-2-naphthoate are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |
| Molecular Weight | 202.21 g/mol | [5] |
| Melting Point | 74-80 °C | [3][5][6] |
| Appearance | Crystalline powder, White to brown | [3] |
| Assay | ≥97.5 % (GC) | [3] |
| CAS Number | 948-03-8 | [3][4] |
| IUPAC Name | methyl 1-hydroxynaphthalene-2-carboxylate | [3] |
| InChI Key | HMIBDRSTVGFJPB-UHFFFAOYSA-N | [3][5] |
| SMILES | COC(=O)c1ccc2ccccc2c1O | [3][5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties and spectral data of organic compounds like Methyl 1-hydroxy-2-naphthoate.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] It is a crucial physical property for identification and purity assessment.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Thermometer[7]
-
Mortar and pestle (optional)[7]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7] Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes[10]
-
Spatula[11]
-
Balance[11]
-
Vortex mixer or shaker[10]
-
Water bath (for temperature control)[12]
Procedure (Qualitative):
-
Place approximately 25 mg of the compound in a small test tube.[10]
-
Add 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether) in small portions.[10]
-
Shake the test tube vigorously after each addition.[10]
-
Observe if the compound dissolves completely. If it does, it is considered soluble in that solvent under the tested conditions.[10]
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess amount of the solid to the solvent.[11][13]
-
Agitate the mixture for an extended period to ensure equilibrium is reached.[13]
-
Separate the undissolved solid from the solution by filtration or centrifugation.[14]
-
Determine the concentration of the solute in the clear, saturated solution using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[13][14]
Spectral Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer[17]
-
Sample holder (e.g., KBr plates, ATR crystal)[18]
-
Agate mortar and pestle (for solid samples)[19]
Procedure (KBr Pellet Technique):
-
A small amount of the solid sample (0.05-0.5 mg) is ground with about 100 mg of dry potassium bromide (KBr) in an agate mortar.[19]
-
The mixture is then pressed into a thin, transparent disk using a hydraulic press.[19]
-
The KBr disk is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, showing the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).[16]
NMR spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[20] Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types used for organic compounds.[20]
Apparatus:
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[21][22][23]
-
Instrument Setup: The NMR tube is placed in a spinner and inserted into the magnet of the NMR spectrometer.[21]
-
Data Acquisition: The instrument is set up with the appropriate parameters for the desired nucleus (e.g., ¹H or ¹³C). This includes setting the lock on the deuterated solvent, shimming the magnetic field to achieve homogeneity, and setting the acquisition parameters.[22]
-
Spectrum Processing: The acquired data (Free Induction Decay - FID) is then Fourier transformed to produce the NMR spectrum. The spectrum is phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).[22]
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[24] It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing fragmentation patterns.[25][26]
Apparatus:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI)[26]
-
Sample introduction system (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC)[26]
Procedure (Direct Infusion):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Ionization: The sample solution is introduced into the ion source of the mass spectrometer, where the molecules are ionized. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[25][26]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[25]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[27]
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the physical and spectral characterization of a known organic compound like Methyl 1-hydroxy-2-naphthoate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ossila.com [ossila.com]
- 3. 428470050 [thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-ヒドロキシ-2-ナフトエ酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]
- 7. pennwest.edu [pennwest.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Experimental Design [web.mit.edu]
- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. webassign.net [webassign.net]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 23. uwyo.edu [uwyo.edu]
- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 27. htds.fr [htds.fr]
